molecular formula C12H14ClF3N2 B13535462 1-(2-Bromo-6-chlorobenzyl)piperazine

1-(2-Bromo-6-chlorobenzyl)piperazine

Cat. No.: B13535462
M. Wt: 278.70 g/mol
InChI Key: FPUNDPKQHSTOFE-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-chlorobenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively, attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-chlorobenzyl)piperazine typically involves the reaction of 2-bromo-6-chlorobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or under reflux conditions until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is isolated and purified using techniques such as distillation, crystallization, and filtration to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-chlorobenzyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the benzyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl piperazines.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzyl piperazines.

Scientific Research Applications

1-(2-Bromo-6-chlorobenzyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Chemical Research: The compound serves as a model compound in studies of reaction mechanisms and synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-chlorobenzyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine (BZP): A central nervous system stimulant with structural similarity to 1-(2-Bromo-6-chlorobenzyl)piperazine.

    1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with psychoactive properties.

    1-(2-Chlorobenzyl)piperazine: Similar structure but lacks the bromine atom.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on the benzyl group, which imparts distinct chemical and biological properties. This dual halogenation enhances its reactivity and binding affinity, making it a versatile compound in various research applications.

Properties

Molecular Formula

C12H14ClF3N2

Molecular Weight

278.70 g/mol

IUPAC Name

1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C12H14ClF3N2/c13-11-2-1-10(12(14,15)16)7-9(11)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2

InChI Key

FPUNDPKQHSTOFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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